

In-Depth Technical Guide: Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate*

Cat. No.: *B153111*

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Abstract

This technical guide provides a comprehensive overview of **Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate**, a key building block in modern medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, including its precise molecular weight, and offers an in-depth, field-proven protocol for its synthesis and purification. Furthermore, this guide outlines standard analytical methods for its characterization, discusses its critical applications as a versatile scaffold and linker, and provides essential safety and handling information. This paper is intended for researchers, chemists, and drug development professionals who utilize complex heterocyclic intermediates in the synthesis of novel therapeutic agents.

Introduction to a Versatile Piperidine Scaffold

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, often referred to as 1-Boc-2-(aminomethyl)piperidine, is a bifunctional heterocyclic compound of significant interest in pharmaceutical and chemical research.^[1] Its structure is characterized by a piperidine ring, a common motif in a vast number of clinically approved drugs due to its favorable metabolic stability and ability to modulate physicochemical properties such as lipophilicity and solubility.^[2]

The strategic placement of two distinct nitrogen functionalities defines the utility of this molecule. The secondary amine within the piperidine ring is protected by a tert-

butyloxycarbonyl (Boc) group, rendering it temporarily inert to a wide range of reaction conditions. This acid-labile protecting group allows for selective deprotection under mild conditions. In contrast, the primary amine on the C2-methyl substituent remains free and highly reactive. This orthogonal protection scheme is the cornerstone of its application, enabling chemists to perform selective modifications at the primary amine without affecting the piperidine nitrogen, and vice versa. This control is paramount in the multi-step synthesis of complex molecular architectures.^[1]

This guide serves as a practical resource, consolidating critical data and methodologies to facilitate the effective use of this important synthetic intermediate.

Physicochemical and Computed Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. The key properties of **Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate** are summarized below. The molecular weight, a central parameter for all stoichiometric calculations, is 214.30 g/mol .^{[3][4][5]}

Property	Value	Source(s)
Molecular Weight	214.30 g/mol	PubChem, LookChem ^{[3][4][5]}
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	PubChem, LookChem ^{[3][4]}
Monoisotopic Mass	214.168127949 Da	PubChem ^[4]
CAS Number	370069-31-1	PubChem ^[4]
IUPAC Name	tert-butyl 2-(aminomethyl)piperidine-1-carboxylate	PubChem ^[4]
Density	1.0124 g/mL at 25 °C	Parchem ^[6]
Flash Point	110 °C	Parchem ^[6]
Solubility	Soluble in DMSO	Parchem ^[6]
Computed XLogP3	1.1	PubChem ^[4]

Synthesis and Purification Protocol

The most common and reliable synthesis of the title compound involves the selective Boc-protection of the commercially available precursor, 2-(aminomethyl)piperidine. The rationale for this approach is the higher nucleophilicity of the endocyclic secondary amine compared to the sterically hindered primary amine, allowing for a degree of selective reaction.

3.1 Principle of the Reaction

The synthesis proceeds via the nucleophilic addition of the piperidine secondary amine to the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc_2O). A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to quench the acid byproduct generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve the reactants.

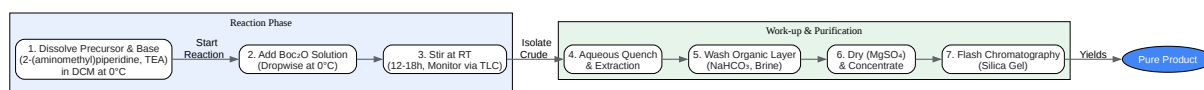
3.2 Step-by-Step Experimental Protocol

- Reagents & Equipment:
 - 2-(Aminomethyl)piperidine
 - Di-tert-butyl dicarbonate (Boc_2O)
 - Triethylamine (TEA)
 - Anhydrous Dichloromethane (DCM)
 - Saturated aqueous sodium bicarbonate (NaHCO_3) solution
 - Brine (saturated NaCl solution)
 - Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
 - Round-bottom flask, magnetic stirrer, addition funnel, rotary evaporator, separatory funnel
- Procedure:
 - Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-(aminomethyl)piperidine (1.0 eq) in anhydrous DCM. Cool

the solution to 0 °C using an ice bath.

- Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.
- Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[7]
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. NaHCO₃ solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to afford the pure **Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate** as a colorless to pale yellow oil or solid.

3.3 Synthesis Workflow Diagram



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Caption: General workflow for the synthesis and purification of the title compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any experimental protocol. Standard analytical techniques are employed for this purpose.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum provides definitive structural information. Key expected signals include: a multiplet for the piperidine ring protons, a singlet integrating to 9 protons around 1.4-1.5 ppm corresponding to the tert-butyl group of the Boc protector, and signals for the aminomethyl ($-\text{CH}_2\text{NH}_2$) protons.
 - ^{13}C NMR: The carbon spectrum will show characteristic peaks for the carbonyl of the Boc group (~ 155 ppm), the quaternary carbon of the tert-butyl group (~ 80 ppm), and the methyl carbons of the tert-butyl group (~ 28 ppm), in addition to the carbons of the piperidine ring.[8]
- Mass Spectrometry (MS):
 - Electrospray ionization (ESI) mass spectrometry will typically show a prominent peak corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 215.3. This confirms the molecular weight of the compound.

Applications in Medicinal Chemistry

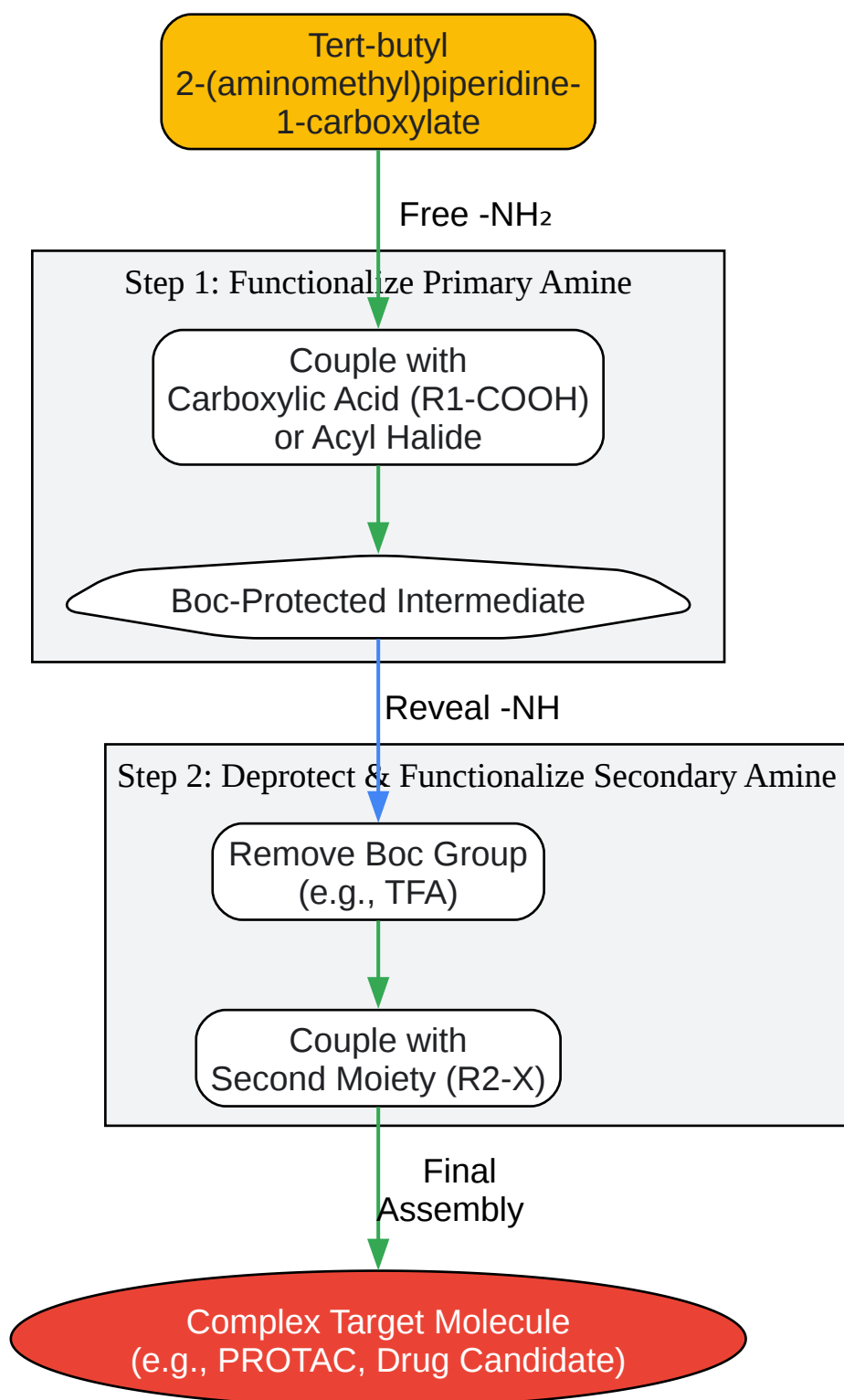
The orthogonal protection of the two amine groups makes **Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate** a highly valuable and versatile building block in the synthesis of complex, biologically active molecules.

5.1 Role as a Scaffold and Linker

The primary amine serves as a reactive handle for elongation or for conjugation to other molecular fragments. Following this modification, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM) to reveal the secondary amine, which can then be further functionalized. This sequential reactivity is crucial in the construction of:

- **Drug Scaffolds:** The piperidine ring is a core component of many CNS-active drugs, and this building block allows for the controlled introduction of substituents to explore structure-activity relationships (SAR).
- **Linkers for PROTACs and ADCs:** In targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), linkers are used to connect a targeting moiety to a payload. The bifunctional nature of this compound makes it an ideal starting point for synthesizing such linkers.

5.2 Logical Relationship in Multi-Step Synthesis



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Caption: Sequential functionalization enabled by the compound's orthogonal protection.

Safety, Handling, and Storage

Proper handling and storage are essential for laboratory safety and maintaining the integrity of the compound.

- Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[\[4\]](#)
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[\[9\]](#)[\[10\]](#)
- First Aid Measures:
 - Skin Contact: Wash off immediately with plenty of soap and water.[\[10\]](#)
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[\[10\]](#)
 - Ingestion: Do not induce vomiting. Call a physician immediately.[\[9\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, keeping it under an inert atmosphere at 2-8°C is recommended.
- Disposal: Dispose of this material and its container as hazardous waste in accordance with local, state, and federal regulations. Avoid release to the environment.[\[11\]](#)

Conclusion

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate is more than just a chemical with a molecular weight of 214.30 g/mol ; it is a strategically designed synthetic tool. Its orthogonal protecting group strategy provides chemists with the precision required to build complex molecules with high efficiency. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for leveraging its full potential in the advancement of chemical synthesis and drug discovery.

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